

2,3-Hexanediol CAS number and molecular weight

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Compound of Interest

Compound Name: 2,3-Hexanediol

Cat. No.: B1196527

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An In-depth Technical Guide to 2,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Hexanediol**, a chiral vicinal diol with emerging applications in various scientific fields. This document details its chemical and physical properties, provides insights into its synthesis and analytical characterization, and explores its biological significance. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.

Chemical and Physical Properties

2,3-Hexanediol, a colorless liquid, is a simple six-carbon diol with two hydroxyl groups on adjacent carbons. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: General and Physical Properties of **2,3-Hexanediol**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 617-30-1 | [1] |
| Molecular Formula | C ₆ H ₁₄ O ₂ | [1] |
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Oily, colorless liquid | |
| Boiling Point | 478.15 K (205 °C) | [1] |
| Solubility | Soluble in alcohol, acetone, ether, petroleum ether; Insoluble in water.[3] | |
| Density | 0.958 g/cm ³ | [3] |

Synthesis of 2,3-Hexanediol Stereoisomers

The synthesis of specific stereoisomers of **2,3-Hexanediol** is of significant interest, particularly as (2R,3R)-**2,3-Hexanediol** and (2S,3R)-**2,3-Hexanediol** have been identified as male sex pheromones in certain species of longhorn beetles.[4] The following provides a generalized experimental protocol for the stereoselective synthesis of these diols, based on methodologies described in the literature.[4]

Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize enantiomerically enriched (2R,3R)- and (2S,3R)-**2,3-Hexanediol**.

Materials:

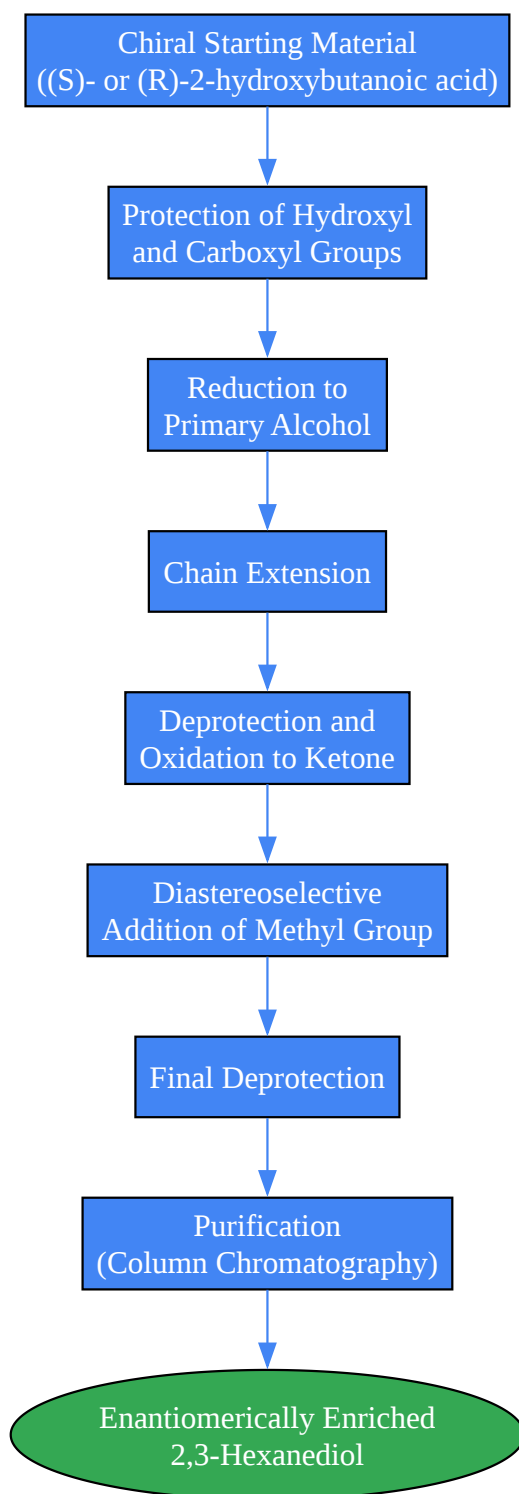
- (S)- or (R)-2-hydroxybutanoic acid
- Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)
- Reducing agents (e.g., Lithium aluminum hydride)
- Grignard reagents (e.g., Methylmagnesium bromide)

- Oxidizing agents (e.g., Dess-Martin periodinane)
- Deprotection reagents (e.g., Tetrabutylammonium fluoride)
- Anhydrous solvents (e.g., THF, DCM)
- Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

- Protection of the starting material: The chiral starting material, either (S)- or (R)-2-hydroxybutanoic acid, is protected at the hydroxyl and carboxyl groups.
- Reduction: The protected carboxylic acid is reduced to a primary alcohol using a suitable reducing agent.
- Chain extension: The carbon chain is extended by converting the primary alcohol to a leaving group and reacting it with an appropriate nucleophile.
- Deprotection and oxidation: The protecting group on the secondary alcohol is removed, followed by oxidation to a ketone.
- Diastereoselective addition: A methyl group is added to the ketone using a Grignard reagent, leading to the formation of a tertiary alcohol with a specific stereochemistry.
- Final deprotection: All remaining protecting groups are removed to yield the desired **2,3-Hexanediol** stereoisomer.
- Purification: The final product is purified using column chromatography.

Asymmetric Synthesis Workflow



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Caption: Workflow for the asymmetric synthesis of **2,3-Hexanediol** stereoisomers.

Analytical Characterization

Accurate identification and quantification of **2,3-Hexanediol** are crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify **2,3-Hexanediol** in a sample.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for polar analytes (e.g., DB-WAX)
- High-purity helium gas
- Sample of **2,3-Hexanediol**
- Volatile solvent (e.g., dichloromethane or methanol)
- Internal standard (e.g., 1,3-butanediol)

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2,3-Hexanediol** sample in a volatile solvent. Add a known concentration of an internal standard.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- Chromatographic Separation: The components of the sample are separated on the capillary column based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature, hold for a short period, and then ramp up to a higher temperature to elute all components.
- Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge

ratio of the fragments is detected.

- Data Analysis: The retention time of the **2,3-Hexanediol** peak is used for identification by comparison with a standard. The peak area, relative to the internal standard, is used for quantification. The mass spectrum provides structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the structure of **2,3-Hexanediol**.

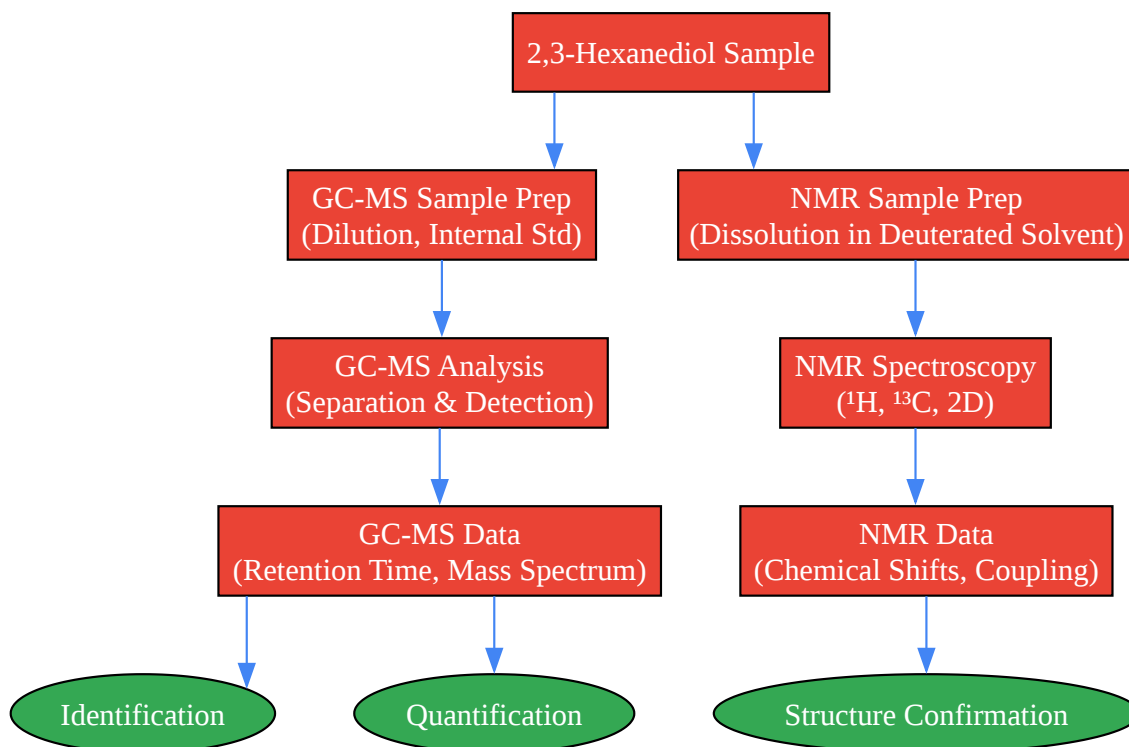
Materials:

- Nuclear Magnetic Resonance (NMR) Spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , D_2O)
- Sample of **2,3-Hexanediol**

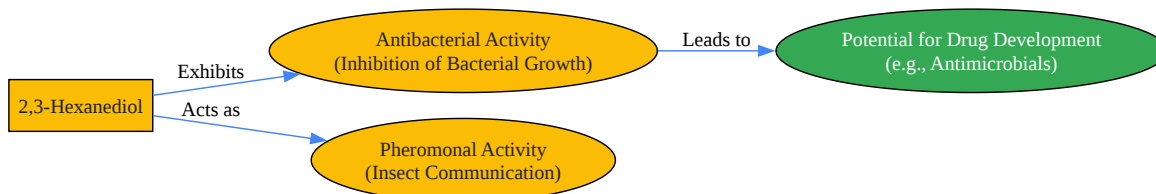
Procedure:

- Sample Preparation: Dissolve a small amount of the purified **2,3-Hexanediol** in a deuterated solvent in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the signals will provide information about the number and connectivity of the hydrogen atoms in the molecule.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shifts of the signals will indicate the different carbon environments in the molecule.
- 2D NMR Spectroscopy (optional): Techniques such as COSY and HSQC can be used to further elucidate the connectivity between protons and carbons, confirming the structure.

Analytical Workflow



Biological Significance of 2,3-Hexanediol

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